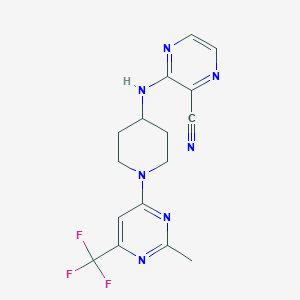

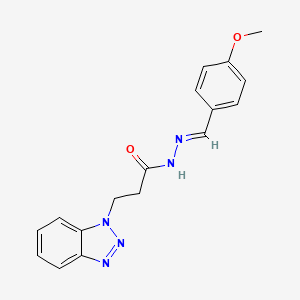

(4-(4-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

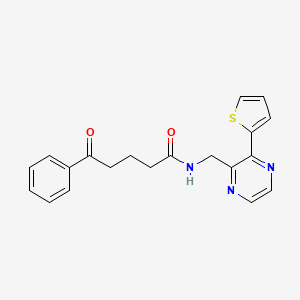

“(4-(4-fluorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone” is a chemical compound. It has been studied for its potential role in inhibiting human equilibrative nucleoside transporters (ENTs), which play a crucial role in the transport of nucleoside and nucleoside analogues, important for nucleotide synthesis and chemotherapy .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a precursor was obtained by a facile four-step synthetic approach; the trimethylstannyl leaving group was introduced by displacement of iodine utilizing palladium catalysis and hexamethyldistannane in an inert solvent .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction data . The dihedral angle between the mean planes of the two benzene rings is 73.4°. The mean plane of the ethanone group is twisted from the mean planes of the two benzene rings by 66.7° and 86.2° .Chemical Reactions Analysis

The structure-activity relationship of similar compounds has been studied. The results showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .Wissenschaftliche Forschungsanwendungen

Neuropharmacology and Receptor Ligands

Substituted phenylpiperazines, including our compound of interest, often display neuropharmacological activity. They serve as essential pharmacophores for various receptors, such as D2-like dopaminergic and serotoninergic receptors. Researchers have explored their potential in neuroligand development .

In Vitro Cytotoxicity Studies

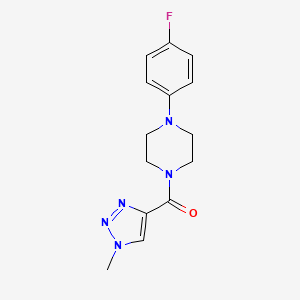

A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives has been synthesized and screened for in vitro cytotoxic activity against cancer cell lines (e.g., BT-474, HeLa, MCF-7, NCI-H460, and HaCaT). These investigations provide insights into potential anticancer properties .

Medicinal Chemistry and Drug Design

Piperazine derivatives, including our compound, serve as intermediates in synthesizing novel organic compounds. These derivatives find applications in various therapeutic areas, such as antitumor, antifungal, antidepressant, and antiviral drugs. Their structural versatility allows for targeted drug design .

Dopamine D4 Receptor Ligands

Our compound has been used to develop a highly selective dopamine D4 receptor ligand, [18F]FAUC 316. This radioligand is valuable for studying dopamine receptors in vivo using molecular imaging techniques. The synthesis involves 18F-labeling and Pd-catalyzed N-arylation steps .

Structure-Activity Relationship Studies

Researchers have explored analogues of our compound to understand their structure-activity relationships. These studies help identify key features responsible for biological activity, aiding in the design of more potent derivatives .

Antitubercular Activity

Among tested compounds, one derivative exhibited promising antitubercular activity. Specifically, 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole showed significant efficacy .

Wirkmechanismus

Target of Action

For instance, compounds with a similar structure have been found to bind to cannabinoid receptor type 1 (CB1) more selectively than cannabinoid receptor type 2 .

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that the nitrogen atoms of the triazole moiety in similar compounds actively contribute to binding to the active site of enzymes .

Biochemical Pathways

Similar compounds have been found to play a vital role in nucleotide synthesis and regulation of adenosine function .

Pharmacokinetics

Similar compounds have been found to inhibit monoacylglycerol lipase (magl) in a competitive mode with respect to the 2-ag substrate .

Result of Action

Similar compounds have been found to produce loss of cell viability of mcf-10a cells .

Action Environment

It’s worth noting that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ent1 and ent2 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN5O/c1-18-10-13(16-17-18)14(21)20-8-6-19(7-9-20)12-4-2-11(15)3-5-12/h2-5,10H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZVKERWIMDUCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

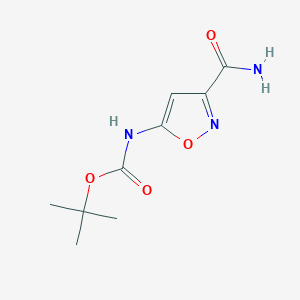

![Potassium;2-[(3-hydroxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B2415610.png)

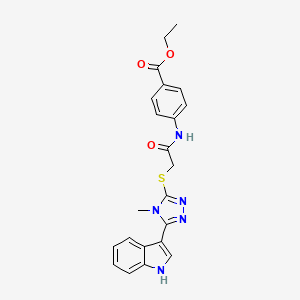

![2-(4-fluorophenoxy)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2415612.png)

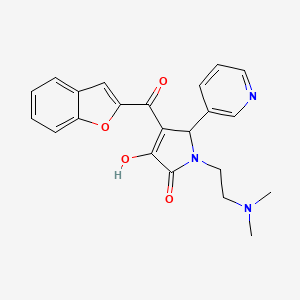

![N-([2,2'-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2415613.png)

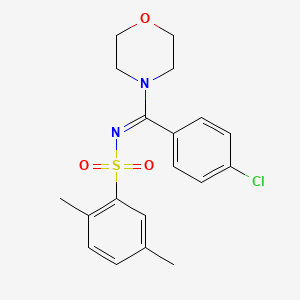

![Tert-butyl 7'-bromo-4'-hydroxyspiro[azetidine-3,2'-chromane]-1-carboxylate](/img/structure/B2415615.png)

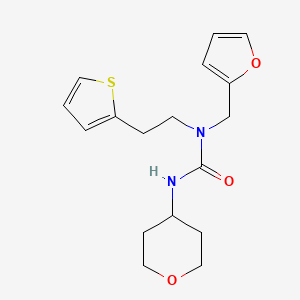

![2-(4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2415618.png)